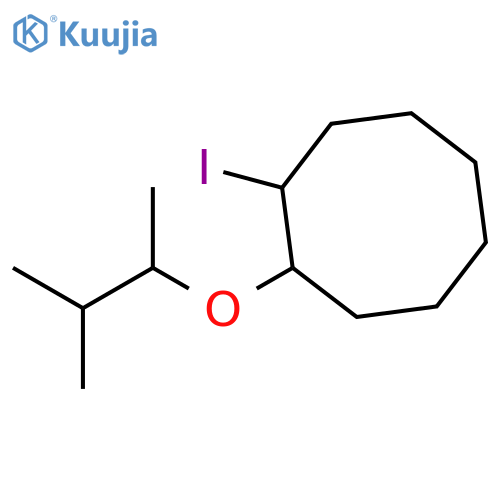

Cas no 1602067-43-5 (1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane)

1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane 化学的及び物理的性質

名前と識別子

-

- 1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane

- 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclooctane

- EN300-1134817

- 1602067-43-5

- Cyclooctane, 1-(1,2-dimethylpropoxy)-2-iodo-

-

- インチ: 1S/C13H25IO/c1-10(2)11(3)15-13-9-7-5-4-6-8-12(13)14/h10-13H,4-9H2,1-3H3

- InChIKey: DDSNMMSCGMZGIS-UHFFFAOYSA-N

- ほほえんだ: C1(OC(C)C(C)C)CCCCCCC1I

計算された属性

- せいみつぶんしりょう: 324.09501g/mol

- どういたいしつりょう: 324.09501g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 5.4

じっけんとくせい

- 密度みつど: 1.28±0.1 g/cm3(Predicted)

- ふってん: 323.7±35.0 °C(Predicted)

1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1134817-10.0g |

1-iodo-2-[(3-methylbutan-2-yl)oxy]cyclooctane |

1602067-43-5 | 10g |

$4360.0 | 2023-05-26 | ||

| Enamine | EN300-1134817-2.5g |

1-iodo-2-[(3-methylbutan-2-yl)oxy]cyclooctane |

1602067-43-5 | 95% | 2.5g |

$1509.0 | 2023-10-26 | |

| Enamine | EN300-1134817-0.25g |

1-iodo-2-[(3-methylbutan-2-yl)oxy]cyclooctane |

1602067-43-5 | 95% | 0.25g |

$708.0 | 2023-10-26 | |

| Enamine | EN300-1134817-0.05g |

1-iodo-2-[(3-methylbutan-2-yl)oxy]cyclooctane |

1602067-43-5 | 95% | 0.05g |

$647.0 | 2023-10-26 | |

| Enamine | EN300-1134817-5.0g |

1-iodo-2-[(3-methylbutan-2-yl)oxy]cyclooctane |

1602067-43-5 | 5g |

$2940.0 | 2023-05-26 | ||

| Enamine | EN300-1134817-5g |

1-iodo-2-[(3-methylbutan-2-yl)oxy]cyclooctane |

1602067-43-5 | 95% | 5g |

$2235.0 | 2023-10-26 | |

| Enamine | EN300-1134817-0.1g |

1-iodo-2-[(3-methylbutan-2-yl)oxy]cyclooctane |

1602067-43-5 | 95% | 0.1g |

$678.0 | 2023-10-26 | |

| Enamine | EN300-1134817-1.0g |

1-iodo-2-[(3-methylbutan-2-yl)oxy]cyclooctane |

1602067-43-5 | 1g |

$1014.0 | 2023-05-26 | ||

| Enamine | EN300-1134817-0.5g |

1-iodo-2-[(3-methylbutan-2-yl)oxy]cyclooctane |

1602067-43-5 | 95% | 0.5g |

$739.0 | 2023-10-26 | |

| Enamine | EN300-1134817-1g |

1-iodo-2-[(3-methylbutan-2-yl)oxy]cyclooctane |

1602067-43-5 | 95% | 1g |

$770.0 | 2023-10-26 |

1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane 関連文献

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

1-iodo-2-(3-methylbutan-2-yl)oxycyclooctaneに関する追加情報

Professional Introduction to Compound with CAS No 1602067-43-5 and Product Name: 1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane

The compound with the CAS number 1602067-43-5 and the product name 1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention for its potential applications in synthetic chemistry and drug development. The presence of an iodo substituent and a cyclooctane backbone provides a versatile platform for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the demand for specialized intermediates in pharmaceutical manufacturing has surged, driven by the need for innovative therapeutic agents. The structural motif of 1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane aligns well with current trends in medicinal chemistry, where cyclic structures are increasingly being explored for their improved pharmacokinetic properties. The compound’s iodo group serves as a reactive handle, facilitating various coupling reactions such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl frameworks prevalent in many drug candidates.

One of the most compelling aspects of this compound is its utility in the synthesis of biologically active molecules. The cyclooctane ring, a bicyclic structure, is known for its stability and ability to mimic certain natural products, which are often potent bioactive entities. The introduction of a secondary alkyl group via the 3-methylbutan-2-yl moiety enhances the compound’s reactivity and allows for further derivatization, enabling chemists to tailor properties such as solubility and metabolic stability. These attributes are crucial for optimizing drug-like characteristics (LD50) and ensuring that lead compounds progress efficiently through preclinical studies.

Recent advancements in computational chemistry have further highlighted the importance of structural diversity in drug discovery. Virtual screening methods, combined with molecular docking simulations, have demonstrated that compounds featuring cycloalkyl groups often exhibit favorable interactions with biological targets. The 1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane structure fits well within this paradigm, offering a scaffold that can be readily modified to target specific receptors or enzymes. For instance, modifications at the iodo-substituted position can lead to compounds with enhanced binding affinity or selectivity against therapeutic targets.

The pharmaceutical industry has also shown increasing interest in heterocyclic compounds due to their diverse biological activities. The cyclooctane ring in 1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane can be considered a heterocyclic derivative when functionalized appropriately. Heterocycles are integral to many modern drugs, including antiviral agents, anti-inflammatory medications, and central nervous system (CNS) therapeutics. By leveraging the reactivity of the iodo group and the stability of the cyclooctane core, researchers can develop novel heterocycles with tailored pharmacological profiles.

In synthetic terms, 1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane offers a practical solution for constructing complex molecular architectures. The presence of both an iodine atom and an oxycycloalkyl group provides multiple points for reaction chemistry. This dual functionality allows for sequential transformations without extensive purification steps, streamlining synthetic routes. Such efficiency is particularly valuable in industrial settings where cost-effectiveness and scalability are paramount considerations.

The compound’s relevance extends beyond academic research; it holds promise for industrial applications as well. For example, agrochemical companies are continually seeking novel intermediates to develop next-generation pesticides with improved efficacy and environmental safety profiles. The structural features of 1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane make it a candidate for synthesizing bioactive molecules that could modulate plant growth regulators or pest resistance mechanisms.

From an environmental perspective, the development of sustainable synthetic methodologies is gaining traction across industries. The use of readily available starting materials and catalytic processes that minimize waste aligns with green chemistry principles. The transformations involving 1-iodo-2-(3-methylbutan-2-yloxycyclooctane can be performed under mild conditions using palladium catalysts, which not only enhances reaction yields but also reduces energy consumption—a critical factor in reducing the carbon footprint of chemical manufacturing.

The future prospects of this compound are further illuminated by emerging trends in precision medicine. As therapies become more personalized based on individual genetic profiles, there is a growing need for building blocks that can be rapidly customized into patient-specific drug candidates. The modular nature of 1 iodoox 2 ( 3 methyl butan 2 yl ) ox y c yclo oc ta ne supports this approach by allowing rapid diversification through cross-coupling reactions or other functionalization strategies.

In conclusion,1 iodoox 2 ( 3 methyl butan 2 yl ) ox y c yclo oc ta ne (CAS No: 1602067–43–5) represents a versatile intermediate with broad applicability across multiple sectors including pharmaceuticals,agrochemicals,and specialty chemicals . Its unique structural features coupled with its reactivity make it an indispensable tool for chemists engaged in drug discovery,material science,and industrial synthesis . As research continues to uncover new methodologies leveraging this compound , its significance is expected to grow further , solidifying its role as a cornerstone molecule in modern chemical innovation .

1602067-43-5 (1-iodo-2-(3-methylbutan-2-yl)oxycyclooctane) 関連製品

- 2171990-96-6(3-(cyclopropylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde)

- 20375-16-0(Ethyl 3-chloro-2-oxo-3-phenylpropanoate)

- 2344685-10-3(Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate)

- 2171322-19-1((2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}piperidine-2-carboxylic acid)

- 161187-57-1(α-Glucosidase-IN-23)

- 1098387-17-7(3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea)

- 68002-60-8(Quaternary ammonium compounds, coco alkyltrimethyl, Me sulfates)

- 874880-82-7(5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine)

- 1017452-84-4(2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid)

- 2680529-09-1(3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid)